(5-Bromo-2,4-difluoro-3-methylphenyl)methanol
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Overview
Description
(5-Bromo-2,4-difluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H7BrF2O It is a substituted phenylmethanol, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2,4-difluoro-3-methylphenol, followed by the reduction of the resulting bromo compound to obtain the desired methanol derivative. The reaction conditions often include the use of inert solvents such as dichloromethane or dimethylformamide (DMF), and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,4-difluoro-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding difluoro-methylphenylmethanol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-bromo-2,4-difluoro-3-methylbenzaldehyde or 5-bromo-2,4-difluoro-3-methylbenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromo-2,4-difluoro-3-methylphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of halogenated phenylmethanols on biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The presence of bromine and fluorine atoms can enhance the bioactivity and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2,4-difluoro-3-methylphenyl)methanol depends on its specific application In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity The presence of halogen atoms can influence the compound’s binding affinity and selectivity for its targets
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-difluorophenol: Similar in structure but lacks the methyl group and hydroxyl group.
2,4-Difluoro-3-methylphenol: Similar in structure but lacks the bromine atom and hydroxyl group.
5-Bromo-2,4-difluoro-3-methylbenzaldehyde: Similar in structure but has an aldehyde group instead of a hydroxyl group.
Uniqueness
(5-Bromo-2,4-difluoro-3-methylphenyl)methanol is unique due to the combination of bromine, fluorine, and methyl groups on the benzene ring, along with the presence of a hydroxyl group. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-bromo-2,4-difluoro-3-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-4-7(10)5(3-12)2-6(9)8(4)11/h2,12H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEABHRDJGNJCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Br)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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